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Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

Cat. No.: B066196 Get Quote

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in

numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique

combination of properties: the ether oxygen acts as a hydrogen bond acceptor, while the

secondary amine provides a basic center, which at physiological pH can be protonated. This

duality often enhances aqueous solubility and allows for favorable interactions with biological

targets.[3] The morpholine ring is frequently employed to modulate a compound's

pharmacokinetic profile, improving properties like metabolic stability and blood-brain barrier

permeability.[2][3]

2-(Phenoxymethyl)morpholine serves as a foundational scaffold for several important CNS-

acting drugs, most notably Viloxazine and Reboxetine.[4][5] These drugs are selective

norepinephrine reuptake inhibitors (NRIs) used in the treatment of Attention Deficit

Hyperactivity Disorder (ADHD) and depression.[4][6] Understanding the chemistry and

pharmacology of the core 2-(Phenoxymethyl)morpholine structure is therefore critical for the

rational design of novel CNS agents.

Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the first step in any rigorous scientific investigation.

The nomenclature and key identifiers for 2-(Phenoxymethyl)morpholine are outlined below.

Systematic IUPAC Name: 2-(Phenoxymethyl)morpholine

CAS Number: 167273-56-5[7][8]
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Molecular Formula: C₁₁H₁₅NO₂[9]

Chemical Structure:

A molecule's physicochemical properties are critical determinants of its behavior in both

chemical and biological systems. These parameters influence solubility, permeability, and

metabolic stability, which are key considerations in drug development.

Property Value Source

Molecular Weight 193.24 g/mol [10]

XLogP3 (Lipophilicity) 1.2 [10]

Hydrogen Bond Donor Count 1 [10]

Hydrogen Bond Acceptor

Count
3 [10]

Rotatable Bond Count 3 [10]

Topological Polar Surface Area 30.5 Å² [10]

Synthetic Strategies and Mechanistic Rationale
The synthesis of the morpholine ring is a well-documented area of organic chemistry.[11] For 2-

substituted morpholines like the topic compound, a common and efficient strategy involves the

initial reaction of a phenoxide with an epoxide, followed by a cyclization step. This approach is

advantageous as it allows for modular assembly and is adaptable from established syntheses

of analogous drugs like Viloxazine.[12][13]

The causality behind this strategy is rooted in fundamental organic reactions:

Epoxide Formation: Phenol is deprotonated with a base to form the more nucleophilic

phenoxide ion. This ion then attacks a dielectrophilic three-carbon synthon, typically

epichlorohydrin, via a Williamson ether synthesis to form a glycidyl ether intermediate.

Ring-Opening and Cyclization: The key epoxide intermediate is then subjected to a reaction

with an amine source, such as 2-aminoethyl hydrogen sulfate or a protected aminoethanol
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derivative.[13] The amine attacks and opens the epoxide ring. Subsequent intramolecular

cyclization, often under basic conditions, forms the morpholine ring.
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Caption: General synthetic workflow for 2-(Phenoxymethyl)morpholine.

Spectroscopic and Analytical Characterization
Confirmation of the molecular structure and assessment of purity are non-negotiable steps in

chemical synthesis. A combination of spectroscopic techniques is used for this purpose.
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Technique Expected Characteristics Rationale

¹H NMR

~7.3-6.9 ppm (m, 5H):

Aromatic protons of the phenyl

ring.~4.1-3.6 ppm (m, 5H):

Protons on carbons adjacent

to oxygen (C2-H, C6-H₂, C-O-

CH₂).~3.0-2.7 ppm (m, 4H):

Protons on carbons adjacent

to nitrogen (C3-H₂, C5-

H₂).Broad singlet (1H): NH

proton.

The chemical shifts are

dictated by the electronic

environment. Aromatic protons

are deshielded. Protons alpha

to heteroatoms (O, N) are

shifted downfield compared to

simple alkanes. The

morpholine ring protons often

present as complex multiplets

due to their diastereotopic

nature.[14][15]

¹³C NMR

~158 ppm: Quaternary

aromatic carbon attached to

ether oxygen.~130-115 ppm:

Remaining aromatic

carbons.~75-65 ppm: Aliphatic

carbons adjacent to oxygen

(C2, C6, O-CH₂).~50-45 ppm:

Aliphatic carbons adjacent to

nitrogen (C3, C5).

Carbon chemical shifts are

highly sensitive to the

electronegativity of adjacent

atoms. Carbons bonded to

oxygen appear significantly

downfield.[16]

IR Spectroscopy

~3350 cm⁻¹ (broad): N-H

stretch.~3050 cm⁻¹: Aromatic

C-H stretch.~2950-2850 cm⁻¹:

Aliphatic C-H stretch.~1240

cm⁻¹ (strong): Aryl-alkyl ether

C-O stretch.~1120 cm⁻¹

(strong): Aliphatic ether C-O

stretch.

Specific functional groups

absorb infrared radiation at

characteristic frequencies,

allowing for their identification.

[17]

Mass Spectrometry (ESI+) [M+H]⁺ at m/z = 194.1

Electrospray ionization in

positive mode will protonate

the basic nitrogen of the

morpholine ring, yielding the

pseudomolecular ion.
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Pharmacological Profile and Mechanism of Action
The 2-(phenoxymethyl)morpholine scaffold is a potent pharmacophore for inhibiting the

norepinephrine transporter (NET).[6] NET is a transmembrane protein located on presynaptic

noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic

cleft.[6]

Mechanism of Action: Norepinephrine Reuptake Inhibition By binding to and blocking NET,

compounds with this core structure prevent the reabsorption of norepinephrine. This leads to

an increased concentration and prolonged duration of action of NE in the synapse, enhancing

noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is

believed to be the primary mechanism for the therapeutic effects observed in ADHD and

depression.[6][13]
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Caption: Mechanism of norepinephrine reuptake inhibition.

Detailed Experimental Protocol: Synthesis of 2-
(Phenoxymethyl)morpholine
The following protocol is a representative procedure adapted from established syntheses of

structurally related compounds and should be performed by qualified personnel with

appropriate safety precautions.[12][13]

Step 1: Synthesis of 1-(Phenoxymethyl)-2,3-epoxypropane

To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) in a

round-bottom flask, add potassium carbonate (1.5 eq) and a catalytic amount of a phase-

transfer catalyst (e.g., tetrabutylammonium bromide).

Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude epoxide. Purify via

vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of 2-(Phenoxymethyl)morpholine

In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1.1 eq) in

aqueous sodium hydroxide (e.g., 3M solution).

Add the crude 1-(phenoxymethyl)-2,3-epoxypropane from Step 1 to the basic amine solution.

Heat the mixture (e.g., to 80-100 °C) and stir vigorously for several hours, monitoring by TLC

or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and extract the product

with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.[18]

The resulting crude product can be purified by column chromatography on silica gel or by

conversion to its hydrochloride salt followed by recrystallization to yield the final product with

high purity.

Conclusion
2-(Phenoxymethyl)morpholine represents more than a simple heterocyclic molecule; it is a

pharmacologically validated scaffold that serves as a blueprint for potent and selective

norepinephrine reuptake inhibitors. Its synthesis is achievable through robust and scalable

chemical transformations. A thorough understanding of its structure, properties, synthesis, and

mechanism of action provides a solid foundation for researchers in the fields of medicinal

chemistry and neuropharmacology, enabling the continued development of next-generation

therapeutics for CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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